2-methylpropyl (2R,3R,4R)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate
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Overview
Description
6-Azaspiro[25]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)- is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halides, other functionalized derivatives
Scientific Research Applications
6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)- involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Azaspiro[2.5]octane-6-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester, (1R)-
- 6-Azaspiro[2.5]octane-6-carboxylic acid, phenylmethyl ester
Uniqueness
Compared to similar compounds, 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)- is unique due to the presence of the hydroxyl group at the 4-position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific applications in various fields.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-methylpropyl (2R,3R,4R)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-8(2)7-16-11(15)9-5-12(9)3-4-13-6-10(12)14/h8-10,13-14H,3-7H2,1-2H3/t9-,10-,12-/m0/s1 |
InChI Key |
DQXBUYHWJPDHBL-NHCYSSNCSA-N |
Isomeric SMILES |
CC(C)COC(=O)[C@@H]1C[C@@]12CCNC[C@@H]2O |
Canonical SMILES |
CC(C)COC(=O)C1CC12CCNCC2O |
Origin of Product |
United States |
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